3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a pyrazole ring. These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the various rings and the introduction of the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings, and the various substituents would contribute to its overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the triazole and pyrazole rings might participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Anticancer Applications
Research has shown the development of novel heterocyclic compounds incorporating elements of the queried chemical structure, demonstrating significant anticancer activity. For instance, compounds with pyrazoline and oxazole entities, known for their biological potency, were synthesized and tested against a variety of cancer cell lines, revealing certain derivatives with high potency (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Antimicrobial Properties
These compounds have also been investigated for their antimicrobial properties. A molecular docking study combined with in vitro testing revealed promising antibacterial and antifungal activities, which could be leveraged to develop new pharmaceutical drugs to combat resistant strains of bacteria and fungi (C. Sivakumar, B. Revathi, & V. Balachandran et al., 2021).
Material Science and Sensor Development
In material science, compounds with similar structural motifs have been used to develop sensors and organic light-emitting diodes (OLEDs). A luminescent pH sensor, for instance, utilizes a complex with a pyrazole chromophoric ligand, demonstrating its efficacy over a wide pH range and indicating potential applications in chemical sensing and environmental monitoring (M. Lam, Derek Y. K. Lee, & K. Man et al., 2000).
Synthesis of Complex Organic Molecules
The structural complexity and versatility of compounds similar to the queried chemical allow for their use in the synthesis of a wide range of organic molecules. This includes the development of novel pyrazoline and pyridine derivatives with potential pharmaceutical applications, demonstrating the broad utility of these compounds in organic synthesis (E. M. Flefel, W. El-Sofany, & M. El-Shahat et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-[2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N6O/c18-11-1-3-12(4-2-11)28-16(14(7-25-28)27-9-23-8-26-27)29-15-13(19)5-10(6-24-15)17(20,21)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWESJXCRYRWYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)N3C=NC=N3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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